molecular formula C21H24N2OS B020338 Hapalindole O CAS No. 106865-66-1

Hapalindole O

Cat. No. B020338
M. Wt: 352.5 g/mol
InChI Key: NUQRVLVXINMDRL-DJNKVENRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hapalindole O is a naturally occurring alkaloid that belongs to the family of hapalindoles. It was first isolated from the cyanobacterium Fischerella ambigua in 1992. Since then, it has been the subject of extensive research due to its unique chemical structure and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of hapalindole O is not fully understood. However, it is believed to work by inhibiting the activity of protein kinases. This inhibition leads to the activation of apoptotic pathways, which ultimately results in cell death.

Biochemical And Physiological Effects

Hapalindole O has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses. It has also been shown to have anti-inflammatory properties and to be a potent antioxidant.

Advantages And Limitations For Lab Experiments

One of the main advantages of hapalindole O for lab experiments is its potency. It has been shown to be effective at very low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of hapalindole O is its complexity. The synthesis of hapalindole O is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research on hapalindole O. One area of research is the development of hapalindole O analogs that are more potent and selective than the natural compound. Another area of research is the investigation of the mechanism of action of hapalindole O. Finally, the potential therapeutic applications of hapalindole O in the treatment of cancer, bacterial and fungal infections, and viral infections should be explored further.
In conclusion, hapalindole O is a complex natural alkaloid that has shown promising results in scientific research. It has a variety of potential therapeutic applications and is a subject of ongoing research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a drug candidate.

Synthesis Methods

The synthesis of hapalindole O is a complex process that involves several steps. The most common method of synthesis involves the use of Fischer indole synthesis. This method involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst. The resulting intermediate is then cyclized to form the indole ring system.

Scientific Research Applications

Hapalindole O has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have antitumor, antibacterial, antifungal, and antiviral properties. It has also been found to be a potent inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.

properties

CAS RN

106865-66-1

Product Name

Hapalindole O

Molecular Formula

C21H24N2OS

Molecular Weight

352.5 g/mol

IUPAC Name

(2R,3R,4R,5R,7S)-4-ethenyl-3-isothiocyanato-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-5-ol

InChI

InChI=1S/C21H24N2OS/c1-5-21(4)16(24)9-14-18(19(21)23-11-25)12-10-22-15-8-6-7-13(17(12)15)20(14,2)3/h5-8,10,14,16,18-19,22,24H,1,9H2,2-4H3/t14-,16+,18-,19+,21-/m0/s1

InChI Key

NUQRVLVXINMDRL-DJNKVENRSA-N

Isomeric SMILES

C[C@@]1([C@@H](C[C@H]2[C@@H]([C@H]1N=C=S)C3=CNC4=CC=CC(=C43)C2(C)C)O)C=C

SMILES

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)O)C

Canonical SMILES

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.